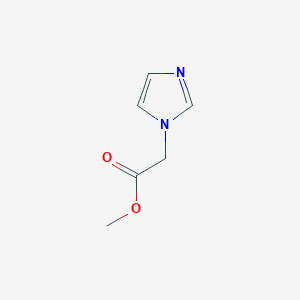

Methyl 1H-imidazol-1-ylacetate

Description

BenchChem offers high-quality Methyl 1H-imidazol-1-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-imidazol-1-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-imidazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENQOXBTQWXPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339622 | |

| Record name | Methyl 1H-imidazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25023-22-7 | |

| Record name | Methyl 1H-imidazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1H-imidazol-1-ylacetate from imidazole and methyl chloroacetate.

An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazol-1-ylacetate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Methyl 1H-imidazol-1-ylacetate, a critical intermediate in pharmaceutical development, from imidazole and methyl chloroacetate. The document delves into the underlying reaction mechanism, explores the optimization of key reaction parameters, and presents a detailed, field-proven experimental protocol. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to implement this synthesis efficiently and safely. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: Strategic Importance of Methyl 1H-imidazol-1-ylacetate

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Methyl 1H-imidazol-1-ylacetate is a valuable functionalized imidazole derivative that serves as a key building block for more complex molecules. Its most notable application is as a precursor in the synthesis of Zoledronic acid, a potent third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[3]

The synthesis of this compound via the N-alkylation of imidazole with methyl chloroacetate is a fundamental and widely employed transformation.[4] This guide elucidates the critical aspects of this reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices, thereby empowering the scientist to troubleshoot and adapt the procedure as needed.

Reaction Mechanism and Theoretical Framework

The synthesis of Methyl 1H-imidazol-1-ylacetate is a classic example of N-alkylation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the interplay of the reactants and the role of the reaction environment is paramount to achieving high yield and purity.

The Ambident Nucleophilicity of Imidazole

Imidazole is an aromatic heterocycle that can act as both an acid and a base.[5] The proton on the N1 nitrogen can be removed by a base, rendering the imidazole ring anionic. This anion is a potent nucleophile. However, the deprotonated imidazole is an ambident nucleophile, with nucleophilic character at both nitrogen atoms. In a symmetrical molecule like imidazole, these nitrogens are equivalent.

The Role of the Base: Generating the Imidazolide Anion

While imidazole itself can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation. The reaction requires a base to abstract the acidic proton from the N-H bond of the imidazole ring, forming the highly nucleophilic imidazolide anion.[6][7]

The general process can be summarized in two key steps:

-

Deprotonation: Imidazole reacts with a base to form the imidazolide anion and the conjugate acid of the base.

-

Nucleophilic Attack: The imidazolide anion, a much stronger nucleophile than neutral imidazole, attacks the electrophilic carbon of methyl chloroacetate in an SN2 fashion, displacing the chloride leaving group.

The choice of base is critical and influences reaction rate and work-up complexity. Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and sodium hydride (NaH).[4][6][8]

Caption: The two-step mechanism for the synthesis.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving an optimal outcome for this synthesis requires careful consideration of several interconnected parameters. The choices made directly impact yield, purity, reaction time, and scalability.

Causality Behind Reagent Selection

| Parameter | Options | Rationale and Field Insights |

| Base | K₂CO₃, NaH, NaOH, Organic Bases (DBU) | Potassium Carbonate (K₂CO₃) is often the preferred choice for lab and scale-up operations. It is an inexpensive, non-hygroscopic solid that is easy to handle. While weaker than NaH or NaOH, it is sufficiently basic to deprotonate imidazole, minimizing the risk of base-catalyzed hydrolysis of the methyl chloroacetate or the product ester.[4] Sodium Hydride (NaH) is a very strong, non-nucleophilic base that ensures complete and rapid deprotonation. However, it is pyrophoric and requires handling under an inert atmosphere, making it less suitable for large-scale synthesis.[8] Sodium Hydroxide (NaOH) is a strong, inexpensive base but introduces water, which can lead to competing hydrolysis reactions. |

| Solvent | DMF, Acetonitrile, Acetone, DCM, Toluene | Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that readily dissolves imidazole and the imidazolide salt, accelerating the SN2 reaction. Its high boiling point allows for a wide range of reaction temperatures.[8] Acetonitrile is another effective polar aprotic solvent with a lower boiling point, which can be advantageous for easier removal post-reaction. Dichloromethane (DCM) can also be used, though its lower polarity may result in slower reaction rates.[4] |

| Alkylating Agent | Methyl Chloroacetate, Methyl Bromoacetate | Methyl Chloroacetate is a cost-effective and highly reactive electrophile. While Methyl Bromoacetate is more reactive (bromide is a better leaving group than chloride), it is also more expensive and often not necessary as the chloro-analogue provides good results under appropriate conditions. |

| Additive | KI, TBAB | Potassium Iodide (KI) can be used in catalytic amounts. Through the Finkelstein reaction, it converts the alkyl chloride in situ to the more reactive alkyl iodide, accelerating the rate of alkylation. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, which is particularly useful in biphasic systems or when reagent solubility is limited.[4] |

Temperature and Stoichiometry

-

Temperature: The reaction is typically performed at temperatures ranging from room temperature to around 80 °C.[9][10] Elevated temperatures increase the reaction rate but can also promote side reactions. A moderate temperature of 50-65 °C often provides a good balance between reaction time and product purity.

-

Stoichiometry: A slight excess of the alkylating agent (methyl chloroacetate, ~1.1 to 1.2 equivalents) is often used to ensure complete consumption of the imidazole. The base is typically used in excess (1.5 to 2.0 equivalents) to drive the deprotonation equilibrium forward and neutralize the HCl by-product from any potential side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. It includes in-process checks and clear endpoints.

Caption: A high-level experimental workflow diagram.

Materials and Equipment

-

Reactants: Imidazole, Methyl Chloroacetate, Potassium Carbonate (anhydrous), Dimethylformamide (DMF), Ethyl Acetate, Hexanes, Deionized Water, Anhydrous Sodium Sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (5.0 g, 73.4 mmol) and anhydrous potassium carbonate (20.3 g, 146.8 mmol, 2.0 equiv).

-

Solvent Addition: Add 100 mL of DMF to the flask. Stir the suspension under a nitrogen atmosphere.

-

Addition of Alkylating Agent: Slowly add methyl chloroacetate (7.5 mL, 88.1 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The disappearance of the imidazole spot indicates reaction completion.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 10 minutes.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% up to 100% ethyl acetate) to afford Methyl 1H-imidazol-1-ylacetate as a pure compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 1H-imidazol-1-ylacetate.[11]

| Analysis Method | Expected Results |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol [11] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.50 (s, 1H, NCHN), 7.10 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 4.60 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃). Note: The chemical shifts for the methyl ester protons are typically downfield due to the deshielding effect of the adjacent oxygen atom.[12][13] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 167.0 (C=O), 137.5 (NCHN), 129.0 (Im-C), 120.0 (Im-C), 52.5 (-OCH₃), 49.0 (-CH₂-).[14] |

| Mass Spec (ESI+) | m/z: 141.0 [M+H]⁺ |

| IR (thin film, cm⁻¹) | ~1750 (C=O, ester stretch), ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic). |

Safety and Handling

Adherence to safety protocols is non-negotiable. All operations should be conducted in a well-ventilated fume hood.

-

Imidazole: Corrosive and can cause skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Methyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. It is a lachrymator and causes severe skin burns and eye damage.[17] Extreme caution must be exercised. Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of imidazole with methyl chloroacetate is a robust and reliable method for synthesizing Methyl 1H-imidazol-1-ylacetate. By understanding the SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of the desired product. The protocol detailed herein, which favors the use of potassium carbonate in DMF, represents a practical, scalable, and efficient approach. Proper analytical characterization is crucial for verifying the structure and purity, while strict adherence to safety guidelines is essential due to the hazardous nature of the reagents involved.

References

- Reddy, M. et al. (2008).

-

Reddy, M. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules Online. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of methyl acetate. Available from: [Link]

-

Zenodo. Synthesis and Reactions of Imidazole. (2024). Available from: [Link]

- Google Patents. Process for preparing 1-alkylimidazoles. US5011934A.

- World Journal of Pharmaceutical Sciences.

-

Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

-

PubChem. Methyl 1H-imidazol-1-ylacetate. CID 557332. Available from: [Link]

-

University of Otago. N-Alkylation of imidazoles. Available from: [Link]

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2002). Available from: [Link]

-

NJ.gov. Hazard Summary: Methyl Chloroacetate. Available from: [Link]

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

- Google Patents. N1 site alkylation method for imidazole compounds. CN110776464A.

- Acros Organics.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities. (2010).

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. (2020). Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. Available from: [Link]

- Journal of the Chemical Society, Perkin Transactions 1. Regioselective alkylation of 4(5)

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Imidazole alkylation by chlorobutane?. (2016). Available from: [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. zenodo.org [zenodo.org]

- 6. benchchem.com [benchchem.com]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. researchgate.net [researchgate.net]

- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 1H-imidazol-1-ylacetate | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 15. carlroth.com [carlroth.com]

- 16. chemos.de [chemos.de]

- 17. nj.gov [nj.gov]

A Comprehensive Spectroscopic Guide to Methyl 1H-imidazol-1-ylacetate for Advanced Research

This technical guide offers an in-depth exploration of the spectroscopic characteristics of Methyl 1H-imidazol-1-ylacetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established spectroscopic principles and comparative data from closely related analogues to provide a robust analytical framework.

Introduction

Methyl 1H-imidazol-1-ylacetate (C₆H₈N₂O₂) is a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

The expected chemical shifts for Methyl 1H-imidazol-1-ylacetate are based on the analysis of analogous compounds, such as tert-butyl 2-(1H-imidazol-1-yl)acetate[1].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (imidazole) | ~7.5 - 7.6 | s |

| H-5 (imidazole) | ~7.1 - 7.2 | s |

| H-4 (imidazole) | ~6.9 - 7.0 | s |

| -CH₂- (acetate) | ~4.7 - 4.8 | s |

| -CH₃ (methyl ester) | ~3.7 - 3.8 | s |

Interpretation and Causality:

-

Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring are in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the ring current. The H-2 proton, situated between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield[2]. The H-4 and H-5 protons are in slightly different chemical environments, leading to distinct signals.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing imidazole ring and the ester carbonyl group, resulting in a significant downfield shift.

-

Methyl Protons (-CH₃): The methyl protons of the ester group are in a relatively shielded environment and therefore appear more upfield.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1H-imidazol-1-ylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer[3].

-

Data Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data:

The predicted chemical shifts are derived from data for tert-butyl 2-(1H-imidazol-1-yl)acetate[1].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~167 - 168 |

| C-2 (imidazole) | ~137 - 138 |

| C-5 (imidazole) | ~129 - 130 |

| C-4 (imidazole) | ~119 - 120 |

| -CH₂- (acetate) | ~49 - 50 |

| -OCH₃ (methyl ester) | ~52 - 53 |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Imidazole Carbons (C-2, C-4, C-5): These aromatic carbons resonate in the typical downfield region for heterocyclic aromatic compounds. C-2 is the most downfield due to its position between two nitrogen atoms.

-

Methylene Carbon (-CH₂-): This carbon is attached to the nitrogen of the imidazole ring and is deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most upfield signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Workflow for ¹³C NMR Analysis

A standard workflow for obtaining and interpreting a ¹³C NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

The predicted IR absorption frequencies are based on the known vibrational modes of similar functional groups[1][4].

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100 - 3150 | Medium |

| C-H stretch (aliphatic) | ~2950 - 3000 | Medium |

| C=O stretch (ester) | ~1740 - 1750 | Strong |

| C=N stretch (imidazole ring) | ~1500 - 1600 | Medium |

| C-O stretch (ester) | ~1200 - 1250 | Strong |

Interpretation and Causality:

-

C=O Stretch: The most characteristic peak in the IR spectrum of Methyl 1H-imidazol-1-ylacetate is the strong absorption from the ester carbonyl group, expected around 1740-1750 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) compared to aliphatic C-H stretches.

-

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations within the imidazole ring give rise to absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the ester is also a prominent feature, typically appearing as a strong band.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used. A background spectrum is first collected.

-

Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The spectrum is typically displayed as percent transmittance versus wavenumber.

Workflow for IR Spectroscopy

The general procedure for performing IR spectroscopic analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The predicted mass spectrum is based on the PubChem entry for Methyl 1H-imidazol-1-ylacetate[5].

| m/z | Predicted Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 81 | High | [M - COOCH₃]⁺ |

| 68 | Medium | [Imidazole]⁺ |

| 54 | Medium | [C₃H₄N]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 140 corresponds to the molecular weight of the compound (140.14 g/mol )[5].

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group. In this case, the loss of the methoxycarbonyl radical (-•COOCH₃) would result in a fragment at m/z 81, corresponding to the imidazolylmethyl cation. Further fragmentation of the imidazole ring can lead to the other observed ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Mass Spectrometry

A schematic of the mass spectrometry process from sample to data interpretation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for Methyl 1H-imidazol-1-ylacetate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. The provided protocols and interpretations serve as a valuable resource for researchers working with this important heterocyclic compound, enabling them to confidently characterize their materials and advance their scientific endeavors.

References

-

Yadav, V. K., & Sriram, D. (2005). A simple and efficient synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 1, 13. [Link]

-

G., S. G., & A., A. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecular Diversity Preservation International. [Link]

-

Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition. [Link]

-

G., P. J., et al. (2010). H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1H-imidazol-1-ylacetate. PubChem. Retrieved from [Link]

-

Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. CRC Press. [Link]

Sources

Physical properties of Methyl 1H-imidazol-1-ylacetate (melting point, boiling point).

Topic: Physical Properties and Synthetic Utility of Methyl 1H-imidazol-1-ylacetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists

Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

Methyl 1H-imidazol-1-ylacetate (CAS: 25023-22-7) is a critical heterocyclic ester used primarily as a pharmacophore building block in the synthesis of nitrogen-containing bisphosphonates, most notably Zoledronic Acid (a third-generation bisphosphonate for osteoporosis and bone metastases).

Despite its structural simplicity, the compound presents unique handling challenges due to its physical phase transition near ambient temperature (MP ~55 °C) and its hygroscopic nature. This guide provides a definitive analysis of its physical properties, validated synthesis routes, and purification strategies to ensure high-purity isolation for GMP-compliant downstream applications.

Chemical Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | Methyl 2-(1H-imidazol-1-yl)acetate |

| CAS Number | 25023-22-7 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | COC(=O)CN1C=CN=C1 |

| Structure Description | An imidazole ring N-alkylated with a methyl acetate moiety.[1][2][3][4][5][6][7][8][9][10][11] The N1-substitution renders the imidazole ring less basic than unsubstituted imidazole but retains nucleophilic character at N3. |

Thermodynamic & Physical Properties

Accurate knowledge of phase transitions is vital for process design. The melting point of Methyl 1H-imidazol-1-ylacetate places it on the borderline between a low-melting solid and a viscous oil under standard laboratory conditions.

Melting and Boiling Points

| Property | Value / Range | Technical Context & Causality |

| Melting Point (MP) | 55 °C (Lit.)[4] | The compound crystallizes as a solid but easily supercools to an oil if impurities (water, unreacted methyl chloroacetate) are present. Process Note: Handling requires temperature control; storage below 25°C is recommended to maintain solid form. |

| Boiling Point (BP) | 282.5 ± 23.0 °C (Predicted @ 760 mmHg) | Decomposition is likely before atmospheric boiling. High vacuum distillation is required for liquid-phase purification. |

| Flash Point | >110 °C (Est.) | Low volatility at room temperature reduces flammability risk, though standard organic solvent precautions apply. |

| Density | 1.17 ± 0.1 g/cm³ | Higher density than water facilitates phase separation during aqueous workups involving chlorinated solvents (e.g., DCM). |

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Methanol, Ethanol, Ethyl Acetate.

-

Moderate/Low Solubility: Diethyl ether, Hexanes (useful for precipitation/trituration).

-

Water Solubility: Soluble/Miscible. The imidazole nitrogen (N3) can accept protons, increasing solubility in acidic aqueous media.

Validated Synthetic Protocol

The synthesis of Methyl 1H-imidazol-1-ylacetate is a classic N-alkylation. However, achieving high yield without N,N'-dialkylation (quaternization) requires strict stoichiometry and base selection.

Reaction Mechanism & Stoichiometry

Reaction: Nucleophilic substitution (

-

Imidazole (1.0 eq)

-

Methyl Chloroacetate (1.0 - 1.1 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Triethylamine ( -

Solvent: Acetone or Acetonitrile (Polar aprotic favors

)

Step-by-Step Laboratory Procedure

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Imidazole (6.8 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol) in Acetone (150 mL) . -

Addition: Cool the mixture to 0–5 °C. Add Methyl Chloroacetate (10.8 g, 100 mmol) dropwise over 30 minutes. Causality: Low temperature prevents exothermic runaway and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Cool to RT and filter off the inorganic salts (

, excess -

Wash the filter cake with fresh acetone.

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a pale yellow oil.

-

-

Purification (Critical Step):

-

Option A (Distillation): If the oil is impure, perform vacuum distillation (approx. 120–130 °C @ 0.5 mmHg).

-

Option B (Crystallization): Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4 °C overnight. The product will crystallize (MP 55 °C).

-

Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for the isolation of high-purity Methyl 1H-imidazol-1-ylacetate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

-

¹H NMR (CDCl₃, 400 MHz):

- 7.50 (s, 1H, N-CH-N)

- 7.08 (s, 1H, Imidazole-H)

- 6.92 (s, 1H, Imidazole-H)

-

4.70 (s, 2H,

-

3.78 (s, 3H,

-

IR Spectroscopy:

-

Strong carbonyl stretch (

) at ~1740–1750 cm⁻¹. -

Absence of broad N-H stretch (confirming N-alkylation).

-

Pharmaceutical Applications & Signaling

The primary utility of Methyl 1H-imidazol-1-ylacetate lies in its hydrolysis to 1H-Imidazol-1-ylacetic acid , a direct precursor to bisphosphonates.

Pathway to Zoledronic Acid

-

Hydrolysis: Methyl ester

Acid (using dilute HCl). -

Phosphorylation: Reaction with

/ -

Result: Formation of the P-C-P backbone characteristic of Zoledronic acid (bone resorption inhibitor).

Figure 2: The critical role of the methyl ester in the synthesis of Zoledronic Acid.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit.[12] 2A (H319), STOT SE 3 (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

ChemicalBook. (2024). Imidazol-1-yl-acetic acid methyl ester Properties and Supplier Data. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 557332, Methyl 1H-imidazol-1-ylacetate. Retrieved from

-

Angene Chemical. (2024). Methyl 2-(1H-imidazol-1-yl)acetate Product Analysis. Retrieved from

-

Asian Journal of Green Chemistry. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (Contextual synthesis data). Retrieved from

Sources

- 1. angenesci.com [angenesci.com]

- 2. Showing Compound Methylimidazoleacetic acid (FDB023069) - FooDB [foodb.ca]

- 3. Methyl acetate - Wikipedia [en.wikipedia.org]

- 4. IMIDAZOL-1-YL-ACETIC ACID METHYL ESTER | 25023-22-7 [chemicalbook.com]

- 5. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1H-Imidazol-1-ylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(1H-Imidazol-1-yl)acetic Acid | LGC Standards [lgcstandards.com]

- 9. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. univarsolutions.com [univarsolutions.com]

- 11. Methyl 1H-imidazol-1-ylacetate | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Structural Dynamics and Crystallographic Characterization of Methyl 1H-imidazol-1-ylacetate Derivatives

Executive Summary

The structural elucidation of imidazole-derived esters, specifically Methyl 1H-imidazol-1-ylacetate , represents a critical junction between fundamental crystallography and applied medicinal chemistry. As a key intermediate in the synthesis of bisphosphonates (e.g., Zoledronic acid) and a scaffold for antifungal azoles, understanding its solid-state behavior is paramount for optimizing drug stability and bioavailability.

This guide provides a comprehensive analysis of the synthesis, crystallization, and X-ray diffraction characteristics of methyl 1H-imidazol-1-ylacetate derivatives. We focus on the interplay of weak intermolecular forces—specifically C–H···O and C–H···N hydrogen bonds—that govern the supramolecular architecture of these compounds.

Introduction: The Imidazole Scaffold

The imidazole ring is a ubiquitous moiety in biological systems (e.g., Histidine) and synthetic pharmacophores. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile building block.

In the context of Methyl 1H-imidazol-1-ylacetate , the attachment of an acetate ester group at the N1 position introduces a flexible "tail" that significantly alters the crystal packing compared to the rigid parent imidazole. This flexibility is not merely a structural curiosity; it dictates the molecule's ability to adopt specific conformations required for binding in metallo-enzyme active sites.

Medicinal Relevance[1][2][3][4][5][6][7]

-

Bisphosphonate Precursors: The N-alkylated acetate is the direct precursor to imidazol-1-yl-acetic acid, which is subsequently phosphonylated to produce Zoledronic acid (a treatment for hypercalcemia and bone metastases) [1].

-

Antifungal Agents: The imidazole-acetate motif serves as a core for developing novel azole antifungals targeting lanosterol 14

-demethylase.

Chemical Synthesis Protocol

To study the crystal structure, one must first isolate high-purity material. The synthesis relies on the regioselective N-alkylation of imidazole.

Reaction Mechanism & Workflow

The reaction involves the nucleophilic attack of the imidazole N1 nitrogen on the

Step-by-Step Methodology

-

Activation: Dissolve Imidazole (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Deprotonation: Add anhydrous Potassium Carbonate (

, 2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imidazolide anion. -

Alkylation: Dropwise addition of Methyl Chloroacetate (1.1 eq) to the mixture.

-

Critical Control Point: Maintain temperature below 60°C to avoid quaternary salt formation (di-alkylation).

-

-

Reaction: Stir at 60–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH/DCM 1:9).

-

Isolation: Filter off inorganic salts (

, excess -

Purification: The resulting oil is often pure enough for crystallization. If necessary, purify via column chromatography (Silica gel).

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slowing the nucleation rate to allow orderly lattice formation.

The "Slow Evaporation" Technique

For imidazole esters, the slow evaporation method yields the highest quality crystals.

-

Solvent System: Chloroform/Carbon Tetrachloride (

) or Ethanol/Hexane. -

Protocol:

-

Dissolve 50 mg of the purified ester in a minimum amount of

. -

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial (removes dust nuclei). -

Cover the vial with parafilm and poke 2–3 small holes to allow controlled solvent escape.

-

Store in a vibration-free, temperature-controlled environment (18–20°C).

-

Timeline: Crystals typically appear within 3–7 days as colorless blocks or prisms.

-

Crystallographic Characterization

This section analyzes the structural data derived from X-ray diffraction studies of methyl 1H-imidazol-1-ylacetate derivatives, specifically referencing the detailed structural work on the nitro-substituted analog (Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) as a representative model for the class [2].

Crystal Data & Unit Cell Parameters

The derivative crystallizes in the Monoclinic system.[1] The lattice parameters indicate a dense packing arrangement facilitated by the planar imidazole ring.

| Parameter | Value (Representative) | Significance |

| Crystal System | Monoclinic | Common for planar organic molecules. |

| Space Group | Centrosymmetric; favors dipole cancellation. | |

| a ( | ~4.66 | Short axis often corresponds to stacking direction. |

| b ( | ~17.32 | Long axis accommodates the acetate tail. |

| c ( | ~11.15 | |

| ~103.2° | Indicates the skew of the monoclinic cell. | |

| Z | 4 | Four molecules per unit cell.[1][2] |

Supramolecular Architecture

The stability of the crystal lattice is not driven by strong classical hydrogen bonds (as there are no -OH or -NH donors in the ester). Instead, it relies on a network of weak non-conventional interactions .

1. C–H···O Hydrogen Bonds

The carbonyl oxygen of the acetate group acts as a potent acceptor. The acidic protons on the imidazole ring (specifically at the C2 and C5 positions) act as donors.

-

Geometry:

distances are typically 3.2–3.4 -

Effect: These interactions link molecules into infinite chains or sheets, often running parallel to the crystallographic a-axis.

2.

-

Stacking

The planar imidazole rings stack in a parallel offset arrangement.

-

Centroid-Centroid Distance: ~3.6–3.8

. -

Significance: This stacking provides the "vertical" stability to the crystal layers, crucial for the high melting points observed in solid derivatives.

Spectroscopic Corroboration

To validate the crystallographic model, solution-phase spectroscopy must align with solid-state features.

-

FTIR Spectroscopy:

-

C=O Stretch: A sharp band at 1735–1750 cm⁻¹ confirms the ester functionality. In the solid state, shifts to lower wavenumbers (e.g., 1730 cm⁻¹) indicate participation of the carbonyl oxygen in

bonding. -

C=N Stretch: Characteristic imidazole ring breathing modes appear around 1500–1550 cm⁻¹ .

-

-

¹H NMR (DMSO-d₆):

-

N-CH₂-CO: A singlet at

4.8–5.1 ppm represents the methylene protons linking the ring and ester. -

Ring Protons: The C2-H proton is most deshielded (

~7.5–8.0 ppm) due to the adjacent nitrogen atoms, confirming the N1-substitution pattern.

-

References

-

Yadav, J. S., et al. (2008). "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[3] Arkivoc, 2008(13), 169-174.

-

Benali-Cherif, N., et al. (2013). "Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate."[1] Acta Crystallographica Section E, 69(8), o1233.

-

PubChem Database. "Methyl 1H-imidazol-1-ylacetate - Compound Summary." National Center for Biotechnology Information.

-

Cambridge Structural Database (CSD). "Interaction motifs in imidazole esters." (General Reference for Motif Analysis).

Sources

The Alchemist's Guide to Imidazole Synthesis: A Technical Review of Core Methodologies

Foreword: The Enduring Legacy of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its prevalence in natural products, such as the amino acid histidine and the hormone histamine, underscores its fundamental role in biochemical processes.[2][4] This inherent biological significance has rendered the imidazole nucleus a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[2][5] The continuous pursuit of novel pharmaceuticals and functional materials necessitates a deep and practical understanding of the synthetic routes to access diversely substituted imidazoles. This guide provides an in-depth exploration of key synthetic methodologies, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and offer actionable insights for researchers, scientists, and drug development professionals.

I. Classical Approaches: The Foundations of Imidazole Synthesis

The early methods for constructing the imidazole core, while over a century old, remain relevant and instructive. These foundational syntheses often rely on the condensation of readily available starting materials and provide a valuable framework for understanding the fundamental bond formations required for ring closure.

A. The Debus-Radziszewski Synthesis: A Multi-Component Cornerstone

First reported by Heinrich Debus in 1858, this multi-component reaction offers a straightforward entry into the world of imidazole synthesis.[3][4][6] The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles).[6][7] This one-pot reaction is commercially significant for the production of various imidazoles.[6][8]

Reaction Mechanism and Causality:

The reaction is generally understood to proceed in two main stages.[6][8] In the first step, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.[6][8] This step is driven by the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration. In the second stage, this diimine condenses with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[7] The choice of a primary amine in place of ammonia directly leads to the formation of N-substituted imidazoles, offering a convenient point of diversification.[6][9]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is adapted from a typical Radziszewski synthesis, a variation of the Debus synthesis.[10]

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (a source of ammonia, typically in excess).

-

Add glacial acetic acid to serve as both the solvent and an acidic catalyst.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water with stirring.

-

The solid product will precipitate. Collect the crude 2,4,5-triphenylimidazole by vacuum filtration.

-

Wash the solid with water to remove any remaining acetic acid and ammonium salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified lophine.

Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.

B. Synthesis from α-Haloketones and Amidines

A widely employed and versatile method for the synthesis of 2,4- or 2,5-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[11][12] This approach offers good control over the substitution pattern at the C2 and C4/C5 positions of the imidazole ring.

Mechanistic Insights:

The reaction proceeds via a nucleophilic substitution, where the amidine attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring. The choice of base and solvent is crucial for the success of this reaction, with potassium bicarbonate in aqueous tetrahydrofuran (THF) being an effective and scalable system that avoids the use of more toxic solvents like chloroform.[11][12]

Optimized Experimental Protocol for 2,4-Disubstituted Imidazoles [12]

Materials:

-

Amidine hydrochloride

-

α-Bromoketone

-

Potassium bicarbonate (KHCO₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

A mixture of the amidine hydrochloride (1 equivalent) and potassium bicarbonate (4 equivalents) in a mixture of THF and water is heated to a vigorous reflux.

-

A solution of the α-bromoketone (1 equivalent) in THF is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction is maintained at reflux for an additional 2 hours, or until completion as indicated by HPLC or TLC analysis.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The product can often be isolated in high purity without the need for column chromatography.[11][12]

II. Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods provide a solid foundation, the demand for more complex and functionally diverse imidazoles has driven the development of more sophisticated synthetic strategies. These modern techniques often offer improved efficiency, milder reaction conditions, and access to a broader range of substitution patterns.

A. The Van Leusen Imidazole Synthesis: An Isocyanide-Based Approach

The Van Leusen reaction is a powerful tool for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[13][14][15] This reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine.[14]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the active methylene group of TosMIC under basic conditions. The resulting anion then undergoes a stepwise cycloaddition to the C=N double bond of the imine.[14][15] This is followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline to yield the aromatic 1,5-disubstituted imidazole.[14] The versatility of this reaction lies in the ability to vary the aldehyde, amine, and even the TosMIC reagent, allowing for the creation of diverse imidazole libraries.[15]

Caption: Simplified mechanism of the Van Leusen Imidazole Synthesis.

General Experimental Protocol for the Van Leusen Three-Component Reaction [13]

Materials:

-

Aldehyde

-

Primary amine

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium tert-butoxide (t-BuOK) or another suitable base

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a suspension of the base (e.g., t-BuOK, ~2.7 equivalents) in an anhydrous solvent at a low temperature (e.g., -60 °C), add a solution of TosMIC (~1.7 equivalents) in the same solvent.

-

After stirring for a short period (e.g., 15 minutes), slowly add a solution of the aldehyde (1 equivalent) and the primary amine (1 equivalent) in the anhydrous solvent.

-

Allow the reaction to proceed at low temperature for a specified time (e.g., 1 hour).

-

Quench the reaction by adding a protic solvent like methanol.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a couple of hours.

-

Perform an aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed, dried, and concentrated.

-

Purify the crude product by column chromatography on silica gel.

B. Metal-Catalyzed Synthesis: Modern C-H Functionalization

Recent advancements in organometallic chemistry have introduced powerful methods for imidazole synthesis, particularly through transition-metal-catalyzed C-H functionalization.[16][17] These methods offer novel bond disconnections and can provide access to highly substituted imidazoles under mild conditions.[17] Copper-catalyzed reactions have emerged as a particularly attractive option due to the low cost and environmental benignity of copper catalysts.[17]

Example: Copper-Mediated Oxidative C-H Functionalization

A concise route for the synthesis of highly substituted imidazoles involves the copper-mediated reaction of benzylamines and β-enamino esters.[17] This method takes advantage of copper's ability to facilitate oxidative C-H/N-H functionalization.

Key Features:

-

Catalyst: Copper(I) iodide (CuI) is an effective catalyst.

-

Oxidant: A terminal oxidant such as tert-butyl hydroperoxide (TBHP) is often required.

-

Solvent: Acetonitrile is a suitable solvent for this transformation.

-

Advantages: The reaction proceeds under mild conditions with readily available starting materials.[17]

III. Data Summary and Comparison

To aid in the selection of an appropriate synthetic method, the following table summarizes the key features of the discussed approaches.

| Synthetic Method | Key Reactants | Substitution Pattern | Advantages | Disadvantages |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted | One-pot, uses simple starting materials, commercially viable.[6][8] | Can have moderate yields, sometimes requires harsh conditions. |

| α-Haloketone & Amidine | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted | Versatile, good yields, scalable, can avoid harsh reagents.[11][12] | Requires synthesis of amidines and α-haloketones. |

| Van Leusen Synthesis | Aldimine (or Aldehyde + Amine), TosMIC | 1,4,5-Trisubstituted or 1,5-Disubstituted | High versatility, good for library synthesis, in-situ imine formation.[14][15] | TosMIC can be malodorous, sometimes requires cryogenic conditions. |

| Cu-Catalyzed C-H Func. | Benzylamine, β-Enamino Ester | Highly Substituted | Mild conditions, atom-economical, novel disconnections.[17] | Substrate scope may be limited, requires catalyst and oxidant. |

IV. Conclusion and Future Outlook

The synthesis of substituted imidazoles is a rich and evolving field. From the foundational multi-component reactions of the 19th century to modern metal-catalyzed strategies, the synthetic chemist's toolbox has expanded considerably. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods like the Debus-Radziszewski and α-haloketone syntheses remain workhorses in the field, while modern approaches such as the Van Leusen reaction and transition-metal catalysis offer unparalleled efficiency and access to novel chemical space.[18] The continued development of green, atom-economical, and highly selective synthetic routes will undoubtedly further empower researchers in their quest to develop the next generation of imidazole-based therapeutics and advanced materials.

References

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026). IOSR Journal. [Link]

-

Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]

-

Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Researcher.Life. [Link]

-

A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.org. Retrieved February 12, 2026, from [Link]

-

Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

Gupta, P., & Gupta, J. K. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Retrieved February 12, 2026, from [Link]

-

Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). ijarsct.co.in. Retrieved February 12, 2026, from [Link]

-

Van Leusen Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2015). ResearchGate. [Link]

-

Narwal, S., Singh, G. J., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). National Institutes of Health. [Link]

-

Debus Radzisewski Imidazole Synthesis. (2021, February 23). YouTube. [Link]

-

An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]

-

Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). Semantic Scholar. [Link]

-

Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

-

Recent advances in the synthesis of imidazoles. (2020). ResearchGate. [Link]

-

The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

-

Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]

-

Recent advances in the synthesis of imidazoles. (2020). University of Bath's research portal. [Link]

-

Recent advances in the synthesis of imidazoles. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 10. wjpsonline.com [wjpsonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 14. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 15. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 17. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Functionalization of the Imidazole C2 Position

This guide provides an in-depth exploration of the unique chemical reactivity of the C2 position of the imidazole ring, a core scaffold in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] We will move beyond a simple recitation of reactions to dissect the underlying electronic principles that govern this reactivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the versatile chemistry of the imidazole C2 position for the synthesis of complex molecules.

The Electronic Landscape of the Imidazole C2 Position

The reactivity of any position on an aromatic heterocycle is a direct consequence of its electronic environment. In the case of imidazole, the C2 carbon is uniquely situated between two electronegative nitrogen atoms (N1 and N3).[4][5] This arrangement renders the C2 position significantly electron-deficient, a stark contrast to the more electron-rich C4 and C5 positions.[4][5][6]

This fundamental electronic property dictates the primary modes of reactivity:

-

Acidity of the C2-Hydrogen: The inductive electron withdrawal by the adjacent nitrogen atoms makes the C2-H bond the most acidic of the C-H bonds on the imidazole ring.[1][7][8] This heightened acidity (pKa of the conjugate acid is ~7) allows for selective deprotonation by strong bases, forming a key nucleophilic intermediate.[9][10]

-

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the C2 carbon makes it the most probable site for nucleophilic attack, particularly if a leaving group is present or if the ring is activated by electron-withdrawing groups.[4][5]

-

Resistance to Electrophilic Attack: Conversely, the C2 position is generally resistant to direct electrophilic substitution, which preferentially occurs at the electron-rich C4 and C5 positions.[4][6]

The diagram below illustrates the distinct electronic characteristics of the imidazole ring.

Caption: Electronic landscape of the imidazole ring.

C2 Functionalization via Deprotonation and Nucleophilic Intermediates

Harnessing the acidity of the C2-proton is the most classical and direct strategy for introducing functionality at this position. The process involves deprotonation with a strong base to generate a potent C2-nucleophile (an organometallic species or an N-heterocyclic carbene), which can then react with a wide array of electrophiles.

Direct Metalation: The C2-Lithiated Imidazole

Direct lithiation via proton abstraction is a cornerstone of imidazole C2-functionalization. The choice of an appropriate N1-protecting group is critical for success, as the N1-proton is significantly more acidic (pKa ≈ 14.5) than the C2-proton.[9][11] Sterically bulky or electronically stabilizing groups like SEM (2-(trimethylsilyl)ethoxymethyl) are often employed to direct deprotonation to the C2 position and prevent competitive N1-metalation.[1][2]

The resulting C2-lithiated imidazole is a powerful nucleophile that can be intercepted by various electrophiles to forge new C-C, C-N, C-O, and other bonds.

Caption: Workflow for C2-lithiation and electrophilic quench.

Field-Proven Protocol: C2-Formylation of 1-SEM-imidazole

This protocol describes the lithiation of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole and subsequent formylation using dimethylformamide (DMF).

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-SEM-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The internal temperature must be maintained to prevent side reactions.

-

Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the C2-lithiated species is typically rapid at this temperature.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. The causality here is that the lithium anion attacks the electrophilic carbonyl carbon of DMF.

-

Workup: Stir the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the C2-aldehyde.

N-Heterocyclic Carbenes (NHCs)

Deprotonation of the C2 position of an N,N'-disubstituted imidazolium salt generates a neutral, divalent carbon species known as an N-heterocyclic carbene (NHC).[12][13][14] First isolated by Arduengo in 1991, NHCs have revolutionized organometallic chemistry and organocatalysis.[15]

The stability of NHCs arises from the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms. They are powerful σ-donors, forming strong bonds with transition metals, making them exceptional ligands in catalysis.[15][16] The generation of an NHC from an imidazolium salt precursor is a fundamental manifestation of C2 reactivity.[17]

Modern C2 Functionalization via Transition Metal-Catalyzed C–H Activation

Direct C–H activation has emerged as a more atom-economical and efficient alternative to classical deprotonation strategies. These methods avoid the need for pre-functionalization and often exhibit high regioselectivity for the C2 position. Palladium, nickel, and rhodium are the most commonly employed metals for this transformation.[1][18][19]

Palladium-Catalyzed C2-Arylation

Palladium-catalyzed direct arylation is a powerful tool for forging C2-aryl bonds, which are prevalent in pharmaceuticals. The regioselectivity between the C2 and C5 positions can be finely tuned by the judicious choice of catalyst, ligand, base, and solvent.[1][2]

Causality of Regioselectivity:

-

C5-Arylation: Often favored with weak bases (e.g., K2CO3, Cs2CO3) and polar aprotic solvents (e.g., DMA, DMF). The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway where the electrophilic palladium catalyst preferentially activates the most electron-rich C5-H bond.

-

C2-Arylation: Favored with strong bases (e.g., NaOt-Bu) in nonpolar solvents (e.g., toluene). The strong base facilitates direct deprotonation at the most acidic C2 position, forming a C2-nucleophile that then enters the palladium catalytic cycle.[1] The addition of copper(I) salts has also been shown to promote C2 selectivity.[1]

Caption: Pd-catalyzed C-H arylation cycle.

Comparative Data for C2-Arylation of N-Substituted Imidazoles

| Catalyst System | Base | Solvent | Temp (°C) | Regioselectivity (C2:C5) | Application Note | Source |

| Pd(OAc)2 / P(n-Bu)Ad2 | K2CO3 | DMA | 120 | ~1:7 (C5 selective) | Standard conditions favoring C5 arylation. | [1] |

| Pd(OAc)2 / P(n-Bu)Ad2 | NaOt-Bu | Toluene | 110 | ~6:1 (C2 selective) | Strong base/nonpolar solvent combination is key for C2. | [1] |

| Ni(OTf)2 / dcype | K3PO4 | t-amylOH | 110 | Highly C2 selective | Inexpensive nickel catalyst; tertiary alcohol solvent is crucial. | [18][20] |

| Pd(OAc)2 / CuI | Cs2CO3 | DMF | 140 | C2 selective | Bimetallic system for aryl iodides. | [1][19] |

Nickel-Catalyzed C-H Activation

The use of more earth-abundant and economical nickel catalysts for C-H functionalization is a significant advancement. Itami, Yamaguchi, and co-workers have shown that a Ni(OTf)2/dcype system can effectively catalyze the C2-arylation and alkenylation of imidazoles.[18][20] A key insight from their work was the critical role of a tertiary alcohol solvent, such as t-amyl alcohol, which accelerates the C-H activation step and enables the use of an air-stable Ni(II) precatalyst.[18]

Field-Proven Protocol: Nickel-Catalyzed C2-Arylation of 1-Methylimidazole

Methodology:

-

Catalyst Preparation: In a glovebox, add Ni(OTf)2 (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%), and K3PO4 (3.0 eq) to an oven-dried vial.

-

Reagent Addition: Add 1-methylimidazole (1.0 eq), the aryl phenol derivative (e.g., 2-naphthyl mesylate) (1.5 eq), and t-amyl alcohol (0.25 M).

-

Reaction: Seal the vial and heat at 110 °C for 24 hours. The tertiary alcohol solvent is essential for reactivity.

-

Workup and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. The yield and regioselectivity can be determined by 1H NMR analysis of the crude product, followed by purification via column chromatography.

Umpolung at C2: Inverting the Canonical Reactivity

While the C2 position is inherently electrophilic, synthetic strategies can be employed to reverse this polarity, a concept known as "umpolung".[21][22] This allows the C2 position to function as an electrophilic synthon, reacting with nucleophiles. This is a less common but powerful approach for constructing unique molecular architectures. For instance, in certain contexts, the C2 position of the histidine side chain in peptides can be considered an electrophilic acceptor, though this reactivity is underexplored in bioconjugation.[23] The umpolung of indole at the C2 position to react with nucleophiles is a more developed strategy that provides a conceptual parallel.[24]

Conclusion

The C2 position of the imidazole ring possesses a rich and tunable reactivity profile governed by its unique electronic structure. For the practicing scientist, a deep understanding of this profile is essential for strategic molecular design. Classical deprotonation methods provide reliable access to C2-functionalized analogues through potent nucleophilic intermediates. Concurrently, modern transition-metal-catalyzed C-H activation offers a more streamlined and atom-economical path, with regioselectivity that can be controlled by careful selection of reaction parameters. The continued development of novel catalytic systems and the exploration of non-canonical reactivity patterns like umpolung will further expand the synthetic chemist's toolkit, enabling the rapid and efficient construction of complex, imidazole-containing molecules for applications in drug discovery and materials science.

References

-

Synthesis and Reactions of Imidazole. Zenodo. [Link]

-

The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. (2007). Accounts of Chemical Research. [Link]

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society. [Link]

-

The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. ResearchGate. [Link]

-

From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega. [Link]

-

C–H arylation and alkenylation of imidazoles by nickel catalysis. (2015). Chemical Science. [Link]

-

Imidazoles Syntheses, reactions and uses. YouTube. [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. [Link]

-

Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. ResearchGate. [Link]

-

The Medicinal Applications of Imidazolium Carbene Metal Complexes. (2012). Molecules. [Link]

-

Umpolung strategies for the functionalization of peptides and proteins. (2022). Chemical Science. [Link]

-

Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (2023). Chemistry – An Asian Journal. [Link]

-

Evidence of charge-enhanced C–H–O interactions in aqueous protonated imidazole probed by high pressure infrared spectroscopy. (2003). The Journal of Chemical Physics. [Link]

-

Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. (2017). N-Heterocyclic Carbenes in Catalysis. [Link]

-

C-H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C-H activation. Waseda University. [Link]

-

C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). The Journal of Organic Chemistry. [Link]

-

Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids. (2011). Molecules. [Link]

-

Imidazole. Wikipedia. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Pharmaceuticals. [Link]

-

I don't understand why imidazole has a weak acidic group. Reddit. [Link]

-

In which direction does imidazole affect the pH? Chemistry Stack Exchange. [Link]

-

The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Umpolung. Wikipedia. [Link]

-

Recent Advances on the C2-Functionalization of Indole via Umpolung. (2020). Current Organic Synthesis. [Link]

-

New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research. [Link]

Sources

- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. zenodo.org [zenodo.org]

- 5. youtube.com [youtube.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 21. Umpolung - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1H-imidazol-1-ylacetate as a Versatile Precursor for Task-Specific Ionic Liquids

Introduction: The Strategic Importance of Functionalized Ionic Liquids

In the landscape of modern materials science and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with unparalleled versatility. Defined as salts with melting points below 100°C, their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to conventional volatile organic solvents.[1] Among the vast library of potential ILs, those based on the imidazolium cation are particularly prominent due to their stability and the relative ease with which their properties can be tailored.[1]

This guide focuses on a key precursor, methyl 1H-imidazol-1-ylacetate, for the synthesis of ester-functionalized imidazolium ionic liquids. The incorporation of an ester moiety into the imidazolium cation is a strategic design choice that can influence the resulting IL's properties, including its biodegradability, and introduce specific intermolecular interactions.[2] This opens avenues for their application in specialized areas, particularly in drug delivery systems where biocompatibility and controlled release are paramount.[3]